REACTION_CXSMILES
|
C([O:8][CH:9]1[CH2:12][C:11]([C:18]([O:20][CH2:21][CH3:22])=[O:19])([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10]1)C1C=CC=CC=1>CCO.[Pd]>[OH:8][CH:9]1[CH2:12][C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10]1
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Name
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|
Quantity
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1.43 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
|
CCO
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Name
|
|
Quantity
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143 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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WASH
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Details
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washed with ethyl acetate and EtOH
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The crude product was purified via column chromatography
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Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
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OC1CC(C1)(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |